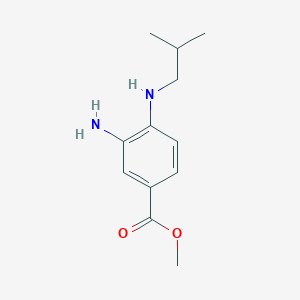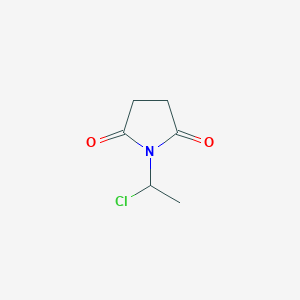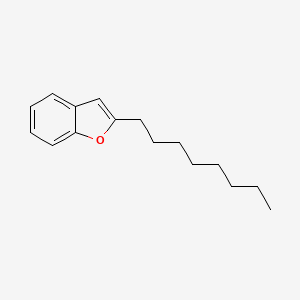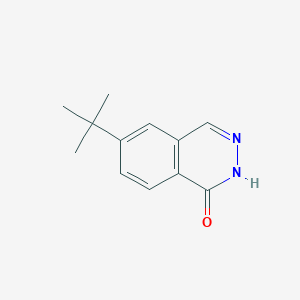
3-Isopropylidene-6-methyl-5-hepten-2-one
Vue d'ensemble
Description
3-Isopropylidene-6-methyl-5-hepten-2-one, also known as 6-Methyl-5-hepten-2-one, is an organic compound with the molecular formula C10H18O. It is a volatile compound commonly found in nature, particularly in the essential oils of various plants. This compound is known for its distinct aroma and is often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one can be achieved through several methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropylidene-6-methyl-5-hepten-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Hydroxyl groups (OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Hydroxylated compounds
Applications De Recherche Scientifique
3-Isopropylidene-6-methyl-5-hepten-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Isopropylidene-6-methyl-5-hepten-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Similar in structure but with a cyclohexene ring instead of a heptene chain.
6-Methyl-5-hepten-2-one: An isomer with a different arrangement of the double bond.
Piperitenone: A related compound with a similar functional group but different overall structure.
Uniqueness
3-Isopropylidene-6-methyl-5-hepten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its volatility and aroma make it particularly valuable in the fragrance and flavor industries, while its reactivity allows for diverse applications in organic synthesis and research .
Propriétés
Numéro CAS |
2520-63-0 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
6-methyl-3-propan-2-ylidenehept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6H,7H2,1-5H3 |
Clé InChI |
XUOWQIBGRJIEDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=C(C)C)C(=O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)







